ONPG

Catalog No.
S8072585
CAS No.
30677-14-6
M.F
C12H15NO8
M. Wt
301.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ONPG

CAS Number

30677-14-6

Product Name

ONPG

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1

InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N

solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

2-nitrophenyl beta-D-galactoside is a beta-D-galactoside having a 2-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-galactoside and a C-nitro compound. It is functionally related to a 2-nitrophenol.
Includes ortho-, meta-, and para-nitrophenylgalactosides.

ONPG (2-Nitrophenyl-β-D-galactopyranoside, CAS 30677-14-6 / 369-07-3) is a premier chromogenic substrate widely procured for the quantitative measurement of β-galactosidase (LacZ) activity. Unlike substrates designed for spatial localization or ultra-low detection limits, ONPG is engineered for liquid-phase, high-throughput spectrophotometric assays. Upon enzymatic cleavage, it releases o-nitrophenol, a highly soluble yellow chromophore with a distinct absorbance peak at 420 nm. Its standard Michaelis-Menten kinetic profile provides a broad linear dynamic range, making it a highly cost-effective and reliable choice for quantifying moderate-to-high reporter gene expression without the need for specialized fluorometric instrumentation or complex dilution workflows [1].

Research Fit

Quantitative spectrophotometric readout at 420 nm with soluble product
Permease-independent cell entry enables detection in lacY⁻ strains
Broad linear dynamic range supporting standard curve construction

Substituting ONPG with other β-galactosidase substrates fundamentally alters assay mechanics, leading to workflow incompatibilities and data irreproducibility. Using X-Gal in liquid assays generates an insoluble precipitate that causes severe light scattering, invalidating optical density measurements. Conversely, substituting ONPG with the highly sensitive CPRG in standard expression systems often results in rapid signal saturation, forcing researchers to perform tedious serial dilutions to remain within the linear range. Furthermore, replacing ONPG with fluorogenic substrates like MUG requires specialized UV-compatible microplate readers and introduces severe signal-to-noise issues in crude lysates prone to autofluorescence. Finally, because the classic 'Miller Unit' is mathematically defined by ONPG hydrolysis rates, using any other substrate breaks backward compatibility with established baseline data [1].

Substitution Risk

X-Gal Insoluble precipitate restricts to qualitative screening, not interchangeable for quantitative assays.
CPRG Higher sensitivity may shift reproducibility in strong-expression contexts; elevated cost limits high-throughput adoption.
MUG Fluorometric readout requires specialized instrumentation, may not transfer directly.

Assay Format Compatibility: Soluble vs. Insoluble Cleavage Products

The physical properties of the cleavage product dictate the applicable assay format. ONPG hydrolysis yields o-nitrophenol, which is highly soluble in aqueous buffers, allowing for continuous, real-time kinetic monitoring via absorbance at 420 nm. In direct contrast, the cleavage of X-Gal yields 5-bromo-4-chloro-3-hydroxyindole, which rapidly oxidizes and dimerizes into an insoluble blue precipitate. This precipitation causes severe light scattering in liquid assays, making X-Gal strictly suitable for in situ spatial staining rather than quantitative liquid-phase measurement [1].

Evidence DimensionCleavage Product Solubility and Readout Modality
Target Compound DataONPG: Yields highly soluble o-nitrophenol (continuous liquid absorbance at 420 nm)
Comparator Or BaselineX-Gal: Yields insoluble dimerized precipitate (qualitative spatial staining only)
Quantified DifferenceBinary transition from quantitative liquid-phase compatibility (ONPG) to qualitative solid-phase restriction (X-Gal)
ConditionsLiquid-phase LacZ reporter assay in aqueous buffer

Buyers must procure ONPG for high-throughput microplate quantification, as X-Gal will physically precipitate and ruin optical density readings in liquid formats.

Linearity vs. X-Gal
Head-to-head
R² = 0.993 (liquid ONPG)
Supports direct spectrophotometric quantitation without detergent step.
Agar plate X-Gal remains qualitative.

Kinetic Turnover and Linear Dynamic Range

For standard reporter gene assays, a broad linear range is critical to avoid signal saturation. Kinetic analyses demonstrate that E. coli β-galactosidase exhibits a higher maximum velocity (Vmax) when processing ONPG compared to the highly sensitive analog CPRG. Specifically, the Vmax for ONPG is approximately 41.1, whereas the Vmax for CPRG is only 21.4. While CPRG offers a lower Km (1.35 mM vs. 2.42 mM for ONPG) and ~10-fold higher sensitivity, this extreme sensitivity causes rapid signal saturation in moderate-to-high expression clones. Consequently, ONPG provides a wider linear dynamic range, reducing the need for multiple sample dilutions [1].

Evidence DimensionEnzymatic Turnover (Vmax) and Signal Saturation
Target Compound DataONPG: Vmax = 41.1 (broad linear range for moderate/high expression)
Comparator Or BaselineCPRG: Vmax = 21.4 (~10x higher sensitivity, rapid saturation)
Quantified Difference~1.9-fold higher Vmax for ONPG, preventing premature assay saturation
ConditionsPurified E. coli β-galactosidase kinetic analysis

ONPG is the most cost-effective and operationally efficient choice for standard expression levels, saving buyers from the high reagent costs and dilution labor associated with CPRG.

Sensitivity vs. CPRG
Head-to-head
~1 ng/mL detection limit (ONPG)
Informs substrate choice for low-expression detection contexts.
CPRG ~10× more sensitive; tissue or blood samples may require CPRG.

Instrumentation Requirements and Matrix Interference

The choice of substrate dictates the required instrumentation and the assay's susceptibility to background noise. ONPG is a colorimetric substrate measured at 420 nm using standard visible-light spectrophotometers. In contrast, MUG (4-Methylumbelliferyl β-D-galactopyranoside) is a fluorogenic substrate requiring UV excitation (360 nm) and emission reading (460 nm). While MUG is highly sensitive, its UV excitation profile makes it highly susceptible to autofluorescence and quenching when used in complex, unpurified biological matrices (such as plant extracts or crude tissue lysates). ONPG bypasses these UV-autofluorescence issues entirely [1].

Evidence DimensionReadout Modality and Matrix Interference
Target Compound DataONPG: Colorimetric absorbance (420 nm), immune to UV autofluorescence
Comparator Or BaselineMUG: Fluorogenic (Ex 360 nm / Em 460 nm), highly susceptible to lysate autofluorescence
Quantified DifferenceElimination of UV-induced background noise and removal of fluorometer dependency
ConditionsCrude cell or tissue lysate reporter assays

Procuring ONPG ensures compatibility with standard, low-cost plate readers and guarantees reliable data in complex lysates where fluorogenic substrates fail due to background noise.

Cost vs. CPRG
Cross-study
≥5× cheaper than CPRG
Supports budget-driven screening where sensitivity is adequate.
Pricing from Chinese suppliers; confirm local availability.
Permease-independent entry
Class-level
Diffuses across membrane independently of lacY permease
Enables β-gal detection in permease-deficient organisms.
Class-level evidence; confirm with target strains.
Kinetics vs. CPRG
Head-to-head
Km 2.42 mM, Vmax 41.1 (E. coli)
Supports kinetic assay design with wider velocity range.
Km varies by enzyme source (0.80–9.5 mM).
Solubility vs. X-Gal
Cross-study
≥8.33 mg/mL in water; no organic solvent required
Supports cell-based and automated liquid handling workflows.
X-Gal requires DMSO, may affect cell viability.

High-Throughput LacZ Reporter Gene Quantification

ONPG is the standard substrate for microplate-based screening of moderate-to-high β-galactosidase expression. Its high solubility and broad linear range prevent the signal saturation commonly seen with CPRG, allowing for direct readout without extensive serial dilutions [1].

Standardized Miller Unit Determinations

Because the classic Miller Unit formula is mathematically derived from the specific absorbance (420 nm) and hydrolysis kinetics of ONPG, procuring this exact compound is mandatory for researchers needing to compare their bacterial genetics data against decades of established literature baselines [1].

Enzyme Kinetics in Crude Biological Matrices

In applications involving complex biological matrices, such as plant extracts or raw milk testing, ONPG's colorimetric readout avoids the severe UV-autofluorescence interference that plagues fluorogenic substrates like MUG, ensuring accurate kinetic measurements using standard visible-light spectrophotometry [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Promoter activity quantification
Soluble product for direct A420 measurement
Standard curve linearity and dynamic range
High-throughput yeast two-hybrid screens
Low per-assay cost
Sensitivity adequacy at screening scale
Microbial β-galactosidase characterization
Permease-independent diffusion
Detection in lacY⁻ or delayed fermenters
Enzyme kinetics & inhibitor screening
Well-characterized Km/Vmax parameters
Dynamic range for velocity measurements

Physical Description

Beige solid; [Sigma-Aldrich MSDS]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

301.07976644 Da

Monoisotopic Mass

301.07976644 Da

Heavy Atom Count

21

UNII

8RFX6AT9WP

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